molecular formula C18H25NO5 B192362 Senecivernine CAS No. 72755-25-0

Senecivernine

Cat. No.: B192362
CAS No.: 72755-25-0
M. Wt: 335.4 g/mol
InChI Key: FLUOSFVUPTUYEX-UHFFFAOYSA-N
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Description

Senecivernine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly in the Asteraceae family. These compounds are known for their toxic properties and are often used by plants as a defense mechanism against herbivores. This compound, like other pyrrolizidine alkaloids, has a complex structure that includes a necine base esterified with necic acids .

Scientific Research Applications

Senecivernine has several applications in scientific research:

Mechanism of Action

Target of Action

Senecivernine is a pyrrolizidine alkaloid isolated from Senecio species Like other pyrrolizidine alkaloids, it is known to have a toxic effect when ingested .

Mode of Action

It is known to exhibit weakly mutagenic activity . This suggests that it may interact with DNA or other genetic material, leading to mutations.

Biochemical Pathways

This compound, like other pyrrolizidine alkaloids, is part of a complex biochemical pathway. The first steps of this pathway are highly conserved, involving the synthesis of a common pyrrolizidine alkaloid backbone structure . This structure is then modified via specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . This process results in a complex bouquet of structurally related substances .

Pharmacokinetics

It is known that after oral ingestion, pyrrolizidine alkaloids like senecionine are absorbed from the gastrointestinal tract and metabolized in the liver via three pathways: n-oxidation, oxidation, and ester hydrolysis

Result of Action

The ingestion of this compound can lead to both liver and DNA damage . In large quantities, ingestion can lead to critical illness, including convulsions and death . In smaller, non-lethal quantities, ingestion can lead to intoxication . Chronic exposure can lead to symptoms such as weakness, portal hypertension, and cirrhosis .

Action Environment

The action of this compound, like other pyrrolizidine alkaloids, is influenced by environmental factors. These alkaloids form a powerful defense mechanism against herbivores . The qualitative and quantitative composition of the pyrrolizidine alkaloid pattern is a dynamic and sensitive equilibrium between a number of interacting processes, including the rate of de-novo synthesis, long-distance translocation, efficiency of transformations, allocation in the plant, and efficiency and tissue selectivity of vacuolar storage .

Biochemical Analysis

Biochemical Properties

Senecivernine is involved in biochemical reactions that contribute to the plant’s defense mechanism . The biosynthesis of this compound involves the enzyme homospermidine synthase, which is responsible for the synthesis of the first specific intermediate . The diversification of this compound, like other pyrrolizidine alkaloids, is extremely plastic, suggesting a high level of adaptability in its biochemical interactions .

Cellular Effects

This compound exhibits weak mutagenic activity . It is toxic when ingested and can lead to critical illness, including convulsions and death . In smaller, non-lethal quantities, ingestion can lead to intoxication . It can also induce DNA damage .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is metabolized to its active form after ingestion . The molecule undergoes specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations, resulting in a complex bouquet of structurally related substances .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not undergo significant turnover during a complete growth cycle of about two weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In large quantities, ingestion can lead to critical illness, including convulsions and death . Studies in rodents have shown an LD50 of 65 mg/kg .

Metabolic Pathways

This compound is involved in the biosynthesis pathway of pyrrolizidine alkaloids . The first steps of this pathway are highly conserved, involving the enzyme homospermidine synthase .

Transport and Distribution

It is known that this compound is absorbed from the gastrointestinal tract after oral ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Senecivernine involves several steps, starting from basic organic compounds. The process typically includes the formation of the necine base followed by esterification with necic acids. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of acidic or basic catalysts can significantly influence the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound is less common due to its toxic nature. when required, it is typically extracted from plant sources using advanced chromatographic techniques. The extraction process involves the use of solvents like methanol or ethanol, followed by purification steps to isolate this compound from other alkaloids .

Chemical Reactions Analysis

Types of Reactions: Senecivernine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various N-oxides, reduced derivatives, and substituted compounds, each with distinct chemical and biological properties .

Comparison with Similar Compounds

  • Senecionine
  • Retrorsine
  • Lasiocarpine
  • Echimidine

Comparison: Senecivernine is unique among pyrrolizidine alkaloids due to its specific necine base and necic acid composition. While other similar compounds share the pyrrolizidine core structure, the variations in esterification and functional groups result in different biological activities and toxicities. For instance, Senecionine and Retrorsine are also highly toxic but differ in their specific molecular interactions and metabolic pathways .

Properties

IUPAC Name

7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-10-11(2)16(20)24-14-6-8-19-7-5-13(15(14)19)9-23-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUOSFVUPTUYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1=C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72755-25-0
Record name Senecivernine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72755-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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